1-(2-Oxo-2-phenylethyl)-4-(pyridin-4-yl)pyridinium
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Overview
Description
1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium is an organic compound that belongs to the class of bipyridinium derivatives This compound is characterized by the presence of a bipyridine core with a phenylethyl group attached to one of the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium typically involves the reaction of 4,4’-bipyridine with a suitable phenylethyl derivative. One common method involves the use of phenylglyoxal monohydrate as a starting material, which reacts with 4,4’-bipyridine under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridine core, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-oxo-2-phenylethyl)-4-(trifluoromethyl)pyridinium bromide: This compound has a similar structure but with a trifluoromethyl group attached to the pyridine ring.
1-(2-oxo-2-phenylethyl)-4-(4-pyridinyl)pyridinium bromide: Another similar compound with a pyridinyl group attached to the bipyridine core.
Uniqueness
1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium is unique due to its specific bipyridine core structure and the presence of the phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15N2O+ |
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Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-phenyl-2-(4-pyridin-4-ylpyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C18H15N2O/c21-18(17-4-2-1-3-5-17)14-20-12-8-16(9-13-20)15-6-10-19-11-7-15/h1-13H,14H2/q+1 |
InChI Key |
XYLUICCZFMIYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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